molecular formula C17H19N5O3 B1605274 N6-Benzyl-2-deoxyadenosine CAS No. 37113-47-6

N6-Benzyl-2-deoxyadenosine

Cat. No.: B1605274
CAS No.: 37113-47-6
M. Wt: 341.4 g/mol
InChI Key: NIMQVHDXSYNJJX-BFHYXJOUSA-N
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Description

N6-Benzyl-2-deoxyadenosine is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[6-(Benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 319516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37113-47-6

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

(2R,3S,5R)-5-[6-(benzylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C17H19N5O3/c23-8-13-12(24)6-14(25-13)22-10-21-15-16(19-9-20-17(15)22)18-7-11-4-2-1-3-5-11/h1-5,9-10,12-14,23-24H,6-8H2,(H,18,19,20)/t12-,13+,14+/m0/s1

InChI Key

NIMQVHDXSYNJJX-BFHYXJOUSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)CO)O

Other CAS No.

37113-47-6

Origin of Product

United States

Contextualization Within Modified Nucleoside Chemistry and Biology

N6-Benzyl-2-deoxyadenosine belongs to the broad class of modified nucleosides. These are structural analogs of the canonical nucleosides (adenosine, guanosine, cytidine, thymidine, and uridine) that form the building blocks of DNA and RNA. ontosight.ai Modifications can be made to the sugar moiety (like the 2'-deoxyribose in this case) or the nucleobase (the adenine (B156593) group). ontosight.ai The key modification in this compound is the attachment of a benzyl (B1604629) group to the N6 position of the adenine base.

This structural alteration places it within the family of N6-substituted purine (B94841) derivatives. The parent compound, N6-benzyladenine (BAP), is a well-known synthetic cytokinin, a class of plant hormones that regulate cell division and differentiation. nih.govkjchemicals.co.jp The addition of the 2'-deoxyribose sugar to BAP to form this compound creates a molecule with distinct biological properties, differentiating it from both its parent base and its ribonucleoside counterpart, N6-benzyladenosine. mdpi.com

In the broader context of biology, the study of such modified nucleosides is crucial. They can act as agonists or antagonists of cellular receptors, inhibit enzymes involved in nucleic acid synthesis, and be incorporated into DNA or RNA, thereby influencing cellular processes. ontosight.aimedchemexpress.com This makes them valuable tools for probing biological pathways and potential candidates for therapeutic development. ontosight.aimedchemexpress.com

Historical Development and Early Research Trajectories

The exploration of adenosine (B11128) derivatives dates back to 1929. nih.gov However, specific research into N6-substituted adenosines gained significant traction later. Early investigations into N6-benzyladenine and its derivatives were largely driven by their potent cytokinin activity in plants. nih.govtandfonline.com

The synthesis of N6-substituted adenosine and 2'-deoxyadenosine (B1664071) derivatives, including N6-Benzyl-2-deoxyadenosine, became more efficient with the development of new synthetic methodologies. For instance, a one-step synthesis method was developed that involves reacting inosine (B1671953) or 2'-deoxyinosine (B131508) with an appropriate amine in the presence of specific reagents. researchgate.net This facilitated the creation of a wide range of analogs for biological screening. researchgate.net

Initial research on this compound and related compounds explored their potential in various biological systems. Studies revealed that while the ribonucleoside N6-benzyladenosine could exhibit antiviral properties, the 2'-deoxy version also showed interesting biological activities, such as a notable anti-senescence effect in plant bioassays, even though it doesn't bind to cytokinin receptors. mdpi.com This highlighted that the sugar moiety plays a critical role in determining the biological function of these modified nucleosides.

Significance As a Research Probe in Cellular and Molecular Biology

Regioselective Synthesis Methodologies

Regioselectivity is a critical consideration in the synthesis of N6-benzyl-2'-deoxyadenosine, as the adenine (B156593) ring possesses multiple reactive nitrogen atoms. The following subsections detail the primary methods to achieve the desired N6-benzylation.

Direct N-alkylation of 2'-deoxyadenosine with a benzylating agent, such as benzyl bromide, is a straightforward approach. However, this method often leads to a mixture of products due to the comparable reactivity of other nitrogen atoms in the purine (B94841) ring (N1, N3, and N7). To achieve regioselectivity at the N6 position, reaction conditions can be optimized. For instance, the use of specific bases and solvent systems can influence the site of alkylation. Some studies have explored the use of phase-transfer catalysis to enhance the selectivity for N6-alkylation. Despite these optimizations, direct alkylation can sometimes result in lower yields of the desired N6-isomer compared to other methods.

A common strategy involves the Dimroth rearrangement. This process typically begins with the alkylation of 2'-deoxyadenosine at the N1 position, which is often kinetically favored. The resulting N1-benzyl-2'-deoxyadenosine can then be rearranged to the thermodynamically more stable N6-benzyl-2'-deoxyadenosine. This rearrangement is typically induced by treatment with a mild base. This two-step sequence provides a more controlled route to the desired product than direct N6-alkylation.

A more regioselective and widely employed method for the synthesis of N6-benzyl-2'-deoxyadenosine involves a nucleophilic aromatic substitution reaction. This strategy starts with a 2'-deoxyadenosine derivative where the 6-position of the purine ring has been modified to contain a good leaving group, such as a halogen (e.g., chlorine) or a sulfonyl group.

The synthesis typically begins with the conversion of 2'-deoxyguanosine (B1662781) to 2'-deoxy-6-chloropurine riboside. This intermediate then reacts with benzylamine (B48309) in a nucleophilic displacement reaction. The lone pair of electrons on the nitrogen atom of benzylamine attacks the carbon at the 6-position of the purine ring, displacing the chloride ion. This reaction is highly efficient and regioselective for the N6 position. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. Various solvents can be used, with alcohols such as ethanol (B145695) or isopropanol (B130326) being common choices.

The following table summarizes a typical reaction scheme for the nucleophilic displacement approach:

Reactant 1Reactant 2Reagents/ConditionsProductTypical Yield
2'-Deoxy-6-chloropurine ribosideBenzylamineTriethylamine, Ethanol, RefluxN6-Benzyl-2'-deoxyadenosineHigh

This method is generally preferred due to its high regioselectivity and good yields, making it a robust strategy for synthesizing a wide range of N6-substituted adenosine (B11128) analogs.

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. While specific enzymatic pathways for the direct synthesis of N6-benzyl-2'-deoxyadenosine are not extensively documented in publicly available research, the use of enzymes in nucleoside modification is a well-established field.

Hypothetically, an enzyme such as a nucleoside phosphorylase could be engineered or selected to catalyze the reaction between 2'-deoxyadenine and a benzylated ribose-1-phosphate (B8699412) analog. Alternatively, a transferase could potentially transfer a benzyl group from a suitable donor molecule directly to the N6 position of 2'-deoxyadenosine. The primary advantages of enzymatic routes are the exceptional regio- and stereoselectivity, mild reaction conditions (neutral pH and ambient temperature), and the avoidance of hazardous reagents and byproducts. However, the development of a specific enzyme for this purpose would require significant research and protein engineering efforts.

Protecting Group Chemistry in Nucleoside Synthesis

The hydroxyl groups of the deoxyribose sugar and the exocyclic amino group of the adenine base are reactive sites that can interfere with the desired chemical transformations. Therefore, the use of protecting groups is a cornerstone of nucleoside synthesis to ensure that reactions occur only at the intended position.

While the synthesis of N6-benzyl-2'-deoxyadenosine involves the modification of the exocyclic amino group, in the synthesis of its analogs or in more complex reaction schemes, the protection of this group might be necessary. For instance, if other parts of the molecule are to be modified while keeping the N6-benzyl group intact, a suitable protecting group would be required. However, for the primary synthesis routes described above, the amino group of the starting 2'-deoxyadenosine is the reaction site and is therefore not protected.

In the broader context of purine chemistry, common amino-protecting groups include benzoyl (Bz) or isobutyryl (iBu) groups. These are typically introduced by reacting the nucleoside with the corresponding acid chloride or anhydride. The choice of the protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its removal.

The 2'-deoxyribose moiety of 2'-deoxyadenosine contains two hydroxyl groups at the 3' and 5' positions. These groups are often protected to prevent unwanted side reactions such as acylation, alkylation, or oxidation during the synthesis. The choice of protecting groups is critical and depends on the subsequent reaction conditions.

A common strategy involves the use of silyl (B83357) protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS). These groups are readily introduced by reacting the nucleoside with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

For instance, in a multi-step synthesis, both the 3' and 5' hydroxyl groups might be protected with TBDMS groups. After the desired modification on the purine base is completed, the silyl groups can be selectively removed. The 5'-TBDMS group is generally more labile to acidic conditions than the 3'-TBDMS group, allowing for regioselective deprotection if needed.

The following table provides examples of common hydroxyl-protecting groups used in nucleoside synthesis:

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleTBAF, Acetic Acid
TriisopropylsilylTIPSTIPS-Cl, ImidazoleTBAF
DimethoxytritylDMTDMT-Cl, PyridineDichloroacetic Acid

The dimethoxytrityl (DMT) group is particularly useful for protecting the 5'-hydroxyl group. Its lipophilic nature aids in the purification of the protected nucleoside by chromatography, and its vibrant orange color upon acid-catalyzed removal provides a convenient method for monitoring reaction progress.

Analogue Synthesis and Structural Modification

The generation of this compound analogs involves targeted chemical changes to three primary regions of the molecule: the benzyl group attached to the exocyclic amine, the deoxyribose sugar ring, and other positions on the purine nucleobase. These modifications are crucial for exploring the chemical space around the parent compound.

Altering the substituents on the benzyl ring is a common strategy to modulate the lipophilic, electronic, and steric properties of the molecule. A primary synthetic route for these analogs is the nucleophilic substitution reaction between a 6-chloropurine (B14466) deoxynucleoside and a appropriately substituted benzylamine. nih.govcas.cz This condensation reaction is a versatile method for introducing a wide variety of functional groups onto the benzyl moiety.

Research has explored the introduction of various substituents, including:

Nitro and Amino Groups: N6-p-Nitrobenzyladenosine and its corresponding amino derivative have been synthesized. The nitro-substituted analog can be prepared by direct alkylation of adenosine with a substituted benzyl bromide, which initially forms an N1-substituted intermediate that is subsequently rearranged to the thermodynamically more stable N6-product using a base. nih.gov

Halogens and Trifluoromethyl Groups: Fluorine atoms and trifluoromethyl (-CF3) groups are often incorporated into the benzyl ring to alter the molecule's electronic properties and metabolic stability. researchgate.net The synthesis of N6-(2-Fluorobenzyl)adenosine and N6-(2-Trifluoromethylbenzyl)adenosine has been achieved by reacting a protected 6-chloropurine riboside with the corresponding fluorinated benzylamine, followed by deprotection. mdpi.com While these examples use a riboside, the principle applies to deoxyriboside synthesis.

The general approach for synthesizing these benzyl-modified analogs is summarized in the following table.

Starting MaterialReagentKey Reaction TypeProduct Type
6-Chloropurine (deoxy)ribosideSubstituted BenzylamineNucleophilic Aromatic SubstitutionN6-(Substituted benzyl)-2-deoxyadenosine
2'-DeoxyadenosineSubstituted Benzyl BromideDirect Alkylation & Dimroth RearrangementN6-(Substituted benzyl)-2-deoxyadenosine

Modifications to the 2'-deoxyribose sugar ring can significantly impact the conformational preferences and biological recognition of the nucleoside. These changes can range from the introduction of substituents at the 2' or 3' positions to more profound alterations that lock the sugar's conformation.

2'-Position Modifications: The introduction of a fluorine atom at the 2'-position of the sugar ring is a key modification. The synthesis of N6-benzoyl-2'-fluoro-2'-deoxyadenosine has been explored, utilizing an N-deoxyribosyltransferase to catalyze the reaction between a 2'-fluoro-2'-deoxyribose donor and N6-benzoyl adenine. google.com This enzymatic approach offers a stereoselective alternative to purely chemical methods.

Conformationally Locked Analogs: A more drastic modification involves the formation of a covalent bridge between the sugar and the base. The 8,5'-cyclo-2'-deoxyadenosine (B1254554) is one such analog where a C5'-C8 bond is formed. mdpi.com This linkage prevents rotation around the glycosidic bond and locks the sugar pucker, creating a rigid structure for SAR studies. mdpi.com

Protecting Group Strategies: During multi-step syntheses, especially those involving the preparation of phosphoramidites for oligonucleotide synthesis, the hydroxyl groups of the deoxyribose must be protected. The 5'-hydroxyl is commonly protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for selective deprotection. sci-hub.segoogle.com The 3'-hydroxyl can be functionalized, for example, by creating a 3'-O-succinate, which provides a handle for attachment to a solid support like Controlled Pore Glass (CPG). google.com

Modifying the purine ring itself, at positions other than N6, provides another avenue for creating diverse analogs. Substitutions at the C2, N1, and C8 positions have been investigated.

C2-Position Substitutions: Introducing substituents at the C2 position can significantly influence receptor binding and selectivity. A common strategy involves using a doubly halogenated purine, such as a 2-iodo-6-chloropurine or 2,6-dichloropurine (B15474) derivative, as the starting material. This allows for sequential, site-selective substitutions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, are powerful tools for installing carbon-based substituents like alkynyl groups at the C2 position. acs.orgnih.gov For example, 2-hexynyl-N6-substituted adenosine analogs have been synthesized using lithiation-mediated stannyl (B1234572) transfer and subsequent cross-coupling reactions. acs.org

N1-Position Substitutions: The N1 position is often involved as an intermediate site of reaction. Direct alkylation of 2'-deoxyadenosine with benzyl bromide can yield an N1-benzyl derivative. nih.gov This kinetically favored product can then be isomerized to the desired N6-benzyl product through a Dimroth rearrangement, typically under basic conditions. nih.gov In some cases, regioselective synthesis can yield stable N1-substituted isomers, such as N1-nitrobenzyl adenosine analogs, which can be isolated and studied alongside their N6 counterparts. researchgate.net

C8-Position Substitutions: The C8 position of the purine ring is another target for modification. Synthetic routes to C8-substituted 2'-deoxyadenosine analogs often start with 8-bromo-2'-deoxyadenosine. researchgate.net This precursor allows for the introduction of various groups, including amino functionalities, via nucleophilic substitution reactions with corresponding amines. researchgate.net While not always applied directly to N6-benzyl derivatives, these methods establish a clear pathway for creating C8, N6-disubstituted analogs. nih.govplos.org

Purification and Characterization Methodologies in Synthetic Research

Rigorous purification and unambiguous characterization are paramount in the synthesis of novel nucleoside analogs to ensure the integrity of subsequent biological or chemical studies. A combination of chromatographic and spectroscopic techniques is employed.

Purification Techniques:

Thin-Layer Chromatography (TLC): Primarily used for the rapid monitoring of reaction progress to determine the consumption of starting materials and the formation of products. sci-hub.se

Column Chromatography: Silica gel column chromatography is the most common method for the purification of crude reaction mixtures, separating the desired product from reagents, by-products, and unreacted starting materials. cas.czmdpi.com

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used as a final purification step to obtain highly pure samples (>98%) of the target nucleoside analog. oup.com It is also the standard analytical method for assessing the purity of the final compound. researchgate.net

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR: Provides detailed information about the structure, including the successful incorporation of the benzyl group and the integrity of the deoxyribose moiety. Characteristic signals for aromatic, benzylic, and sugar protons are identified. The use of D₂O exchange helps to identify labile protons from hydroxyl and amine groups. sci-hub.se

¹⁹F NMR: Essential for characterizing analogs that have been modified with fluorine-containing substituents. researchgate.net

2D NMR: Techniques such as COSY, HSQC, and HMBC are used to make unambiguous assignments of all proton and carbon signals, confirming connectivity and definitively establishing the structure of complex analogs. researchgate.net

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition and chemical formula of the new compound. researchgate.net

Tandem Mass Spectrometry (MS/MS): Used to study fragmentation patterns. For nucleosides, a characteristic fragmentation is the neutral loss of the deoxyribose sugar (116 Da), leaving the modified nucleobase as a charged fragment, which helps confirm the identity of the compound. researchgate.netmdpi.com

A summary of the primary analytical techniques used is provided below.

TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural ElucidationProton/Carbon environment, atom connectivity, stereochemistry
Mass Spectrometry Molecular Weight & Formula DeterminationMolecular ion peak (M+H)⁺, accurate mass, fragmentation patterns
HPLC Purification & Purity AssessmentRetention time, peak integration for purity (%)
TLC Reaction MonitoringRelative polarity of components, reaction completion

Interaction with Nucleic Acids

This compound, as a derivative of a natural DNA building block, has the potential to directly interact with and influence the structure and function of nucleic acids.

DNA Duplex Binding and Structural Perturbation Studies

The presence of the benzyl group at the N6 position of the adenine base allows for specific interactions within the DNA double helix. Analogs such as N-Benzoyl-2'-deoxyadenosine are known to bind to DNA duplexes and alter their structure. biosynth.combroadpharm.com Structural studies on DNA duplexes containing similarly N6-substituted deoxyadenosine adducts have shown that while the modified base can maintain normal Watson-Crick base pairing with its complementary thymine, its presence introduces significant local structural distortions. acs.org

These perturbations can include interference with the stacking interactions between adjacent base pairs. For instance, a modified base may not stack effectively with its 5' neighbor, even while maintaining stacking with its 3' neighbor. acs.org Such disruptions in the regular helical structure can lead to a measurable decrease in the thermal stability of the DNA duplex, as evidenced by a reduction in its melting temperature (Tm). acs.org The bulky benzyl group can occupy the major groove of the DNA, potentially displacing water molecules and altering the local conformation. acs.org

Table 1: Observed Structural Perturbations in DNA Duplexes with N6-Substituted Deoxyadenosine This table is based on findings from related N6-substituted deoxyadenosine compounds.

Perturbation Type Description Reference
Base Pairing Maintains Watson-Crick hydrogen bonding with the complementary base (Thymine). acs.org
Base Stacking The modified base exhibits altered stacking interactions with adjacent bases on the same strand. acs.org
Helical Stability Causes a reduction in the melting temperature (Tm) of the DNA duplex, indicating lower thermal stability. acs.org
Conformation The adduct is typically positioned in the major groove of the DNA helix. acs.org

Incorporation into DNA/RNA and Functional Interference

As a nucleoside analog, this compound can be recognized by polymerases and incorporated into growing DNA or RNA strands during replication or transcription. ontosight.ai The chemical synthesis of oligonucleotides often utilizes protected phosphoramidite (B1245037) versions of modified nucleosides, such as N6-benzoyl-2'-deoxyadenosine, demonstrating their ability to be enzymatically or chemically integrated into a nucleic acid sequence. uni-wuerzburg.deuni-wuerzburg.de

Once incorporated, the analog can interfere with the normal function of the nucleic acid. A primary mechanism of action for many nucleoside analogs is the termination of chain elongation. ontosight.ai The structural modification—in this case, the N6-benzyl group—can hinder the ability of a DNA or RNA polymerase to add the next nucleotide, thereby halting the synthesis process. This mechanism of functional interference is a cornerstone of many antiviral and anticancer therapies. ontosight.ai

Enzyme Modulation and Inhibition

This compound and its related compounds interact with and modulate the activity of several crucial cellular enzymes, particularly those involved in purine metabolism and biosynthetic pathways.

Adenosine Kinase Interaction and Inhibition Kinetics

N6-benzyladenosine has been identified as a selective inhibitor of adenosine kinase (AK), an enzyme that phosphorylates adenosine to form adenosine monophosphate (AMP). medchemexpress.comuniprot.org This activity is particularly notable for its selectivity. The compound shows a binding affinity for the adenosine kinase from the parasite Toxoplasma gondii (TgAK), but weak inhibition against human adenosine kinase, suggesting it could act as a selective anti-parasitic agent. medchemexpress.com Furthermore, studies on related compounds like N6-p-Nitrobenzyladenosine and its 2'-deoxy analog have shown them to be competitive inhibitors of adenosine deaminase, another key enzyme in purine salvage pathways. nih.gov The 2'-deoxy analog, in particular, displayed a significant inhibitory constant (Ki). nih.gov

Table 2: Inhibition Kinetics of N6-Benzyladenosine and a Related Analog Against Purine Metabolism Enzymes

Compound Enzyme Organism Inhibition Type Kinetic Parameter Reference
N6-benzyladenosine Adenosine Kinase Toxoplasma gondii - Apparent Km = 179.8 μM medchemexpress.com
N6-p-nitrobenzyladenosine 2'-deoxy analog Adenosine Deaminase Bovine Competitive Ki = 22 μM nih.gov

Ribonucleotide Reductase Activity Modulation

Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. researchgate.net Its activity is tightly regulated and essential for cell proliferation, making it a target for therapeutic intervention. researchgate.netnih.gov Derivatives of N6-substituted adenosines have been demonstrated to modulate the activity of RNR. For instance, the antiproliferative effects of the related compound 3'-Me-Ado are thought to be linked to its ability to inhibit ribonucleotide reductase, leading to a depletion of deoxynucleotide pools. researchgate.net Conversely, a different analog, N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine, has been reported to be an activator of RNR. medchemexpress.com This suggests that the specific structural features of the N6-substituted adenosine analog determine the nature of its modulatory effect on RNR.

Farnesyl Pyrophosphate Synthase (FPPS) Modulation

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing isoprenoid precursors. nih.govfrontierspartnerships.org These precursors are vital for the production of cholesterol and for the prenylation of proteins, a post-translational modification crucial for their proper membrane localization and function. nih.gov Research has identified N6-benzyladenosine (also referred to as CM223) as an inhibitor of FPPS. medchemexpress.comnih.gov

The antitumor activity of N6-benzyladenosine in glioma cells is directly linked to its interference with the mevalonate pathway through the inhibition of FPPS. medchemexpress.comnih.gov This inhibition disrupts the downstream prenylation of oncogenic signaling proteins like Ras and Rap-1A, counteracting their growth-promoting signals. mdpi.com Molecular docking and NMR studies have provided structural evidence for the interaction between N6-benzyladenosine derivatives and the FPPS protein, confirming that the antitumor activity is related to the modulation of FPPS activity. nih.gov

Table 3: Summary of N6-Benzyladenosine Interaction with Farnesyl Pyrophosphate Synthase (FPPS)

Interaction Aspect Finding Reference
Target Enzyme Farnesyl Pyrophosphate Synthase (FPPS) medchemexpress.comnih.govmdpi.com
Mechanism Inhibition of FPPS activity, interfering with the mevalonate pathway. medchemexpress.comnih.gov
Downstream Effect Blockade of FPPS-dependent protein prenylation (e.g., Ras and Rap-1A). mdpi.com
Cellular Outcome Contributes to the compound's anti-glioma activity. medchemexpress.comnih.gov

Other Enzyme Interactions (e.g., Adenosine Aminohydrolase)

This compound and its structural analogs have been studied for their interactions with various enzymes, most notably adenosine aminohydrolase, also known as adenosine deaminase (ADA). nih.govnih.gov This enzyme plays a crucial role in purine metabolism by catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine (B131508), respectively. nih.gov The activity of ADA is a key mechanism for terminating adenosine signaling in physiological systems. nih.gov

Research into N6-substituted adenosine analogs has revealed specific inhibitory activities. For instance, the 2'-deoxy analog of N6-p-nitrobenzyladenosine was identified as a competitive inhibitor of adenosine aminohydrolase. nih.gov Competitive inhibitors are molecules that compete with the natural substrate for binding to the active site of an enzyme. bgc.ac.inwikipedia.org In one study, this 2'-deoxy analog demonstrated a Ki (inhibition constant) of 22 µM. nih.gov Other related compounds, such as 2-amino-N6-p-nitrobenzyladenine and its ribonucleoside, were found to be noncompetitive inhibitors of the same enzyme. nih.gov Non-competitive inhibitors bind to a site on the enzyme other than the active site, reducing the enzyme's activity without affecting substrate binding. bgc.ac.inwikipedia.org

Purinergic Receptor Ligand Properties

The compound this compound belongs to the family of N6-substituted purine nucleosides, which are widely recognized as ligands for purinergic receptors, specifically the adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.gov These receptors are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. iu.edu The interaction of N6-substituted nucleosides with these receptors is highly dependent on the specific chemical modifications at the N6-position of the adenine ring and the nature of the sugar moiety. nih.govnih.gov

Adenosine Receptor Subtype Selectivity and Affinity (e.g., A1, A2A, A3)

The structural features of this compound—namely the N6-benzyl group and the 2'-deoxyribose sugar—are critical determinants of its binding affinity and selectivity for adenosine receptor subtypes.

The N6-benzyl group is known to significantly influence receptor affinity, generally favoring binding to the A1 and A3 subtypes over the A2A subtype. nih.govresearchgate.netnih.gov Studies on a range of N6-arylmethyl analogues, including N6-benzyladenosine, show they tend to be more potent in binding to A1 and A3 receptors. nih.gov The combination of an N6-benzyl group with a 5'-N-ethylcarboxamide modification results in a compound with high potency at the A3 receptor (Ki of 6.8 nM) and moderate selectivity over A1 and A2A receptors. researchgate.net

Structural MoietyInfluence on Receptor AffinitySupporting Research
N6-Benzyl Group Generally increases affinity for A1 and A3 adenosine receptors relative to A2A receptors. nih.govresearchgate.netN6-arylmethyl analogues are typically more potent in binding to A1 and A3 versus A2A receptors. nih.gov
2'-Deoxyribose Removal of the 2'-hydroxyl group generally reduces binding affinity at adenosine receptors. nih.govThe 2'- and 3'-hydroxy groups are important for high-affinity binding, particularly at the A1 receptor. nih.gov

Agonist and Antagonist Functional Characterization

The functional activity of a ligand describes whether it activates (agonist), blocks (antagonist), or partially activates (partial agonist) a receptor upon binding. For N6-substituted adenosine derivatives, this functional characterization is highly sensitive to small structural changes. nih.govnih.gov

The N6-benzyl group , while contributing to A3 receptor affinity, has been shown to diminish efficacy at this subtype. nih.gov This means that many N6-benzyl substituted adenosine derivatives act as partial agonists rather than full agonists at the A3 receptor. nih.gov A partial agonist is a substance that binds to and activates a receptor but elicits only a partial response compared to a full agonist.

Similarly, the 2'-deoxyribose moiety also plays a critical role in functional activity. The removal of the 2'- or 3'-hydroxyl group from a full agonist typically results in a reduction of its efficacy. nih.gov Given that both the N6-benzyl group and the 2'-deoxy modification tend to reduce agonist efficacy, this compound is characterized as having reduced functional activity compared to adenosine or N6-benzyladenosine. nih.gov Depending on the specific receptor subtype and assay system, it may function as a partial agonist or potentially an antagonist. For example, studies have shown that combining a 2-chloro substitution with an N6-benzyl group can convert an agonist into an antagonist at the A3 receptor. capes.gov.br

Structural MoietyInfluence on Functional ActivitySupporting Research
N6-Benzyl Group Tends to diminish efficacy at the A3 receptor, often resulting in partial agonism. nih.govA number of substitutions at the N6-position, including benzyl, were found to decrease the maximum agonist efficacy at the A3AR. nih.gov
2'-Deoxyribose Removal of the 2'-hydroxyl group reduces agonist efficacy. nih.govThe 2'- and 3'-hydroxy groups are required for full agonist activity at the A1 receptor. nih.gov

Cellular and Subcellular Effects of N6 Benzyl 2 Deoxyadenosine in Preclinical Models

Cell Cycle Progression Modulation

One of the significant cellular effects observed with N6-substituted adenosine (B11128) analogs is the modulation of the cell cycle, a critical process for cell growth and proliferation.

Studies have demonstrated that N6-benzyladenosine, a closely related compound, can halt cell cycle progression by arresting cells in the G0/G1 phase. researchgate.netresearchgate.net This phase is a critical checkpoint where the cell prepares for DNA synthesis. By inducing arrest at this stage, the compound effectively prevents cells from entering the S phase, thereby inhibiting DNA replication and subsequent cell division. This effect has been noted in studies involving bladder carcinoma T24 cells, where treatment with N6-benzyladenosine led to a significant accumulation of cells in the G0/G1 phase after 24 hours. researchgate.net The ability to induce this arrest is a key mechanism behind its antiproliferative effects. researchgate.netresearchgate.net

Programmed Cell Death (Apoptosis) Induction Pathways

N6-Benzyl-2-deoxyadenosine and its analogs have been shown to trigger programmed cell death, or apoptosis, a controlled process of cell self-destruction that is crucial for tissue homeostasis and eliminating damaged cells. The induction of apoptosis is a primary mechanism for its anticancer potential. researchgate.netmdpi.com In glioma cells, N6-benzyladenosine has been found to selectively induce the intrinsic pathways of apoptosis. mdpi.com The process is characterized by distinct morphological changes, including chromatin condensation and the formation of apoptotic bodies. researchgate.net

The execution of apoptosis is largely dependent on a family of proteases called caspases. Research indicates that N6-benzyladenosine initiates apoptosis through the activation of specific caspases. researchgate.netresearchgate.net Treatment with the compound leads to an increase in the activity of caspase-3 and caspase-9. researchgate.net Caspase-9 is an initiator caspase, often associated with the intrinsic (mitochondrial) pathway of apoptosis, while caspase-3 is a key executioner caspase responsible for cleaving various cellular substrates, leading to the characteristic features of apoptosis. researchgate.net The activation of caspase-3 has been specifically linked to the induction of apoptosis in T24 bladder carcinoma cells. researchgate.net

Effects on Cellular Proliferation and Clonogenic Activity in Specific Cell Lines

The ability of cancer cells to proliferate indefinitely is a hallmark of the disease. Clonogenic assays, which measure the ability of a single cell to grow into a colony, are used to assess the long-term proliferative potential. N6-benzyladenosine has been shown to suppress the clonogenic activity and growth of various neoplastic cells. researchgate.netresearchgate.net Its antiproliferative effects have been documented in several human cancer cell lines, demonstrating its potential to inhibit tumor cell growth. researchgate.netmdpi.com

Cell LineCell TypeObserved EffectsReference
T24Human Bladder CarcinomaInhibition of growth and suppression of clonogenic activity. researchgate.net
HCT116Human Colorectal CarcinomaPersistent antiproliferative effect. mdpi.com
DLD-1Human Colorectal AdenocarcinomaPersistent antiproliferative effect. mdpi.com
U87MGHuman GliomaInhibition of proliferation; selective targeting of glioma cells. researchgate.netmdpi.com

Investigation of Antiviral Activities in Cell-Based Assays

While research into the direct antiviral activities of this compound is limited, studies on the closely related compound N6-benzyladenosine (a riboside) and its derivatives have shown notable antiviral properties in cell-based assays. researchgate.netmdpi.com These analogs have been evaluated against a range of viruses, demonstrating that modifications to the N6-benzyl group can influence potency and selectivity. researchgate.netmdpi.com

Specifically, N6-benzyladenosine has been identified as a potent inhibitor of human enterovirus 71 (EV71) replication in rhabdomyosarcoma (RD) cells. mdpi.com Furthermore, derivatives with lipophilic substituents on the benzyl (B1604629) ring have demonstrated efficacy against flaviviruses, such as the Tick-borne encephalitis virus (TBEV). researchgate.netresearchgate.net These findings suggest that N6-substituted nucleosides represent a class of compounds with potential for antiviral development, although specific data for the 2'-deoxyadenosine (B1664071) variant is not extensively documented in the reviewed literature.

Compound ClassVirusCell LineObserved EffectsReference
N6-benzyladenosineHuman Enterovirus 71 (EV71)Rhabdomyosarcoma (RD)Potent and selective inhibition of viral replication. mdpi.com
N6-benzyladenosine derivativesTick-borne encephalitis virus (TBEV)Not SpecifiedInhibition of viral reproduction. researchgate.netresearchgate.net
N6-benzyladenosine derivativesYellow Fever Virus (YFV)Not SpecifiedInhibition of viral reproduction. researchgate.net
N6-benzyladenosine derivativesWest Nile Virus (WNV)Not SpecifiedInhibition of viral reproduction. researchgate.net

Inhibition of Viral RNA Synthesis

Selectivity against Specific Viral Families (e.g., Flaviviruses, Enteroviruses)

Preclinical studies evaluating the specific antiviral activity of this compound against Flaviviruses and Enteroviruses are limited. While the parent compound, N6-benzyladenosine, and some of its other derivatives have been investigated for activity against viruses such as Tick-borne encephalitis virus (a Flavivirus) and Enterovirus 71, the findings for this compound are not promising. researchgate.netnih.gov In fact, research focusing on derivatives of N6-benzyladenosine has indicated that the 2'-deoxyadenosine versions of these compounds did not exhibit inhibitory activity against Enterovirus A71. doaj.org

The following table summarizes the general findings on the antiviral activity of the broader class of N6-benzyladenosine derivatives, highlighting the lack of specific data for this compound.

Viral FamilyVirus ExampleActivity of N6-benzyladenosine DerivativesSpecific Activity of this compound
Flaviviridae Tick-borne encephalitis virus (TBEV)Some derivatives show inhibitory activity. nih.govNo specific data available.
Picornaviridae Enterovirus 71 (EV71)N6-benzyladenosine shows potent activity; however, 2'-deoxyadenosine derivatives were found to be inactive. doaj.orgnih.govReported to be inactive. doaj.org

Due to the absence of detailed research findings and specific data from preclinical models, a comprehensive analysis of the cellular and subcellular antiviral effects of this compound cannot be provided at this time. Further investigation is required to determine if this specific compound has any significant antiviral properties.

Structure Activity Relationship Sar Studies of N6 Benzyl 2 Deoxyadenosine Analogues

Impact of N6-Benzyl Substituent Variations on Biological Activity

The N6-benzyl group is a critical determinant of the biological activity of 2-deoxyadenosine analogues. Variations in this substituent, including the addition of lipophilic groups and the introduction of chiral centers, have profound effects on receptor affinity and efficacy.

Influence of Lipophilic Groups on Activity

The lipophilicity of the N6-benzyl substituent plays a significant role in the interaction of N6-Benzyl-2-deoxyadenosine analogues with their biological targets. Generally, increasing the lipophilicity of the benzyl (B1604629) group can enhance binding affinity. For instance, the addition of halogen atoms to the benzyl ring has been shown to modulate activity. Chloro substitutions at the 2- or 4-position of the benzyl ring can convert a partial agonist into a full agonist at the A3 adenosine (B11128) receptor. nih.gov Similarly, a 2-fluorobenzyl substituent has been observed to significantly increase efficacy. nih.gov

In a series of N6-benzyladenosine analogues, which provide insights applicable to their 2'-deoxy counterparts, substitutions on the aromatic ring were found to improve binding affinity to Toxoplasma gondii adenosine kinase compared to the unsubstituted N6-benzyladenosine. sigmaaldrich.com Specifically, an N6-(2,4-dimethoxybenzyl)adenosine analogue demonstrated favorable anti-toxoplasma activity. sigmaaldrich.com This suggests that the electronic and steric properties of the substituents, in addition to their lipophilicity, are important for molecular recognition.

The position of the substituent on the benzyl ring is also critical. For example, a chloro substituent at the 3-position of the benzyl ring only modestly increased efficacy at the A3 adenosine receptor, whereas substitutions at the 2- or 4-position had a more pronounced effect. nih.gov

CompoundModificationEffect on Biological ActivityReference
N6-(2-chlorobenzyl)adenosine2-Chloro substitution on benzyl ringIncreased efficacy at A3 adenosine receptor (full agonist) nih.gov
N6-(4-chlorobenzyl)adenosine4-Chloro substitution on benzyl ringIncreased efficacy at A3 adenosine receptor (full agonist) nih.gov
N6-(3-chlorobenzyl)adenosine3-Chloro substitution on benzyl ringLimited increase in efficacy at A3 adenosine receptor nih.gov
N6-(2-fluorobenzyl)adenosine2-Fluoro substitution on benzyl ringSignificantly increased efficacy at A3 adenosine receptor nih.gov
N6-(2,4-dimethoxybenzyl)adenosine2,4-Dimethoxy substitution on benzyl ringImproved binding to T. gondii adenosine kinase sigmaaldrich.com

Effect of Chiral Centers in the Benzyl Moiety on Receptor Specificity

The introduction of a chiral center in the N6-benzyl moiety can lead to stereoselectivity in receptor binding and functional activity. Studies on N6-substituted adenosine analogues have demonstrated that R-isomers are often more potent than their S-isomer counterparts at the A1 adenosine receptor. nih.gov This stereoselectivity is also observed at the A3 adenosine receptor, where the affinity and efficacy of N6-arylethyl adenosines are highly dependent on stereochemistry. nih.gov

For instance, stereoselectivity has been demonstrated for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3 adenosine receptor. nih.gov This suggests that the receptor's binding pocket is able to discriminate between the spatial arrangements of the substituents, with one enantiomer achieving a more favorable interaction. The underlying mechanism for this selectivity at the A1 receptor appears to be a combination of a facilitating effect of alkyl substituents in one position and a hindering effect of substituents in another. nih.gov

Compound PairChiral CenterReceptorObservationReference
N6-(R-1-phenylethyl)adenosine vs. N6-(S-1-phenylethyl)adenosineα-methylbenzylA1 Adenosine ReceptorR-isomer is more potent than the S-isomer. nih.gov
N6-(R-1-phenylethyl)adenosine vs. N6-(S-1-phenylethyl)adenosineα-methylbenzylRat A3 Adenosine ReceptorStereoselective binding observed. nih.gov

Role of the Deoxyribose Moiety in Receptor Binding and Biological Function

For A3 adenosine receptors, there is generally little tolerance for the substitution or deletion of the 2'- and 3'-hydroxyl groups. However, there is considerable flexibility for substitution at the 5'-position. Modifications such as 5'-deoxy, 5'-thio ether, and 5'-uronamide are tolerated at A3 receptors. dergipark.org.tr The combination of a 5'-N-methyluronamide with an N6-benzyl group can significantly enhance selectivity for the A3 receptor. nih.gov

Furthermore, the conformation of the sugar ring influences receptor binding. The introduction of a methyl group at the C1' position of the ribose has a pronounced impact on the furanose conformation, driving its equilibrium toward a specific form that can, in some cases, restore high affinity at the A1 receptor when combined with certain N6-substitutions. researchgate.net

Nucleobase Modifications and Functional Consequences

Modifications to the purine (B94841) nucleobase of this compound analogues provide another avenue to alter their biological properties. Substitutions at the C2 and C8 positions of the adenine (B156593) ring can significantly impact receptor affinity and selectivity.

For instance, the introduction of a chloro group at the C2 position of N6-(3-iodobenzyl)adenosine results in a compound with a high affinity of 1.4 nM for the A3 receptor and moderate selectivity. nih.gov Combining a C2-chloro substitution with N6-(3-iodobenzyl) and 5'-N-methyluronamide modifications can lead to exceptionally high selectivity for the A3 receptor, up to 2500-fold versus the A1 receptor and 1400-fold versus the A2a receptor. nih.gov This indicates that the affinity-enhancing effects of modifications at the C2, N6, and 5' positions can be additive. nih.gov

Other substitutions at the C2 position, such as methylthio and methylamino groups, are also tolerated at the A3 receptor and can result in highly selective compounds, although they may be less potent than their C2-chloro counterparts. nih.gov Modifications at the C8 position with aryl and heteroaryl groups have also been explored, with C8-alkynyl products showing selectivity as antagonists of the A3 adenosine receptor. nih.gov

Linker Length and Structure Optimization in Analogues

The nature of the linker connecting the N6-nitrogen to the benzyl ring can influence the biological activity of this compound analogues. While the benzyl group is directly attached in the parent compound, studies have explored the introduction of linkers to probe the N6 region of adenosine receptors.

For example, N6-arylethyl adenosines, which have a two-carbon linker between the nitrogen and the phenyl ring, show that activity at the A3 receptor is highly dependent on stereochemistry, steric bulk, and any constraints on the ring. nih.gov In the context of creating multivalent ligands, terminal alkynyl groups have been introduced on a chain at the 3-position of an N6-benzyl group. nih.gov These modified linkers can then be coupled to larger molecules or carriers using click chemistry. Such functionalization in the N6 region has been shown to be suitable for achieving high A3 receptor agonist affinity and enhanced selectivity. nih.govnih.gov

Pharmacophore Modeling for Receptor Interaction

Pharmacophore modeling is a computational approach used to define the essential steric and electronic features necessary for a molecule to interact with a specific biological target. dergipark.org.tr For N6-benzyladenosine analogues, pharmacophore models have been developed to understand their interaction with adenosine receptors and to guide the design of new, more potent, and selective ligands.

A pharmacophore model for adenosine receptor agonists typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings. researchgate.net For the A2A adenosine receptor, a five-feature pharmacophore model has been proposed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring.

The N6-benzyl group of this compound typically interacts with a hydrophobic pocket in the receptor. coventry.ac.uk Molecular modeling studies suggest that the binding environment of the benzyl substituent is a key determinant of affinity and selectivity. nih.gov By understanding the spatial arrangement of these pharmacophoric features, researchers can design novel analogues with improved receptor binding characteristics. For instance, pharmacophore models have been used to identify new compounds by modifying the N6 and C5' positions of adenosine. researchgate.net

Computational and Biophysical Characterization of N6 Benzyl 2 Deoxyadenosine and Its Interactions

Molecular Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and for understanding the binding mechanisms of ligands like modified nucleosides.

While specific docking studies for N6-Benzyl-2-deoxyadenosine are not extensively detailed in available literature, research on the closely related N6-benzyladenosine (the riboside form) provides significant insights into its potential interactions. Molecular docking calculations have been employed to investigate the binding of N6-benzyladenosine and its derivatives to target enzymes such as Farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.gov

In these simulations, the N6-benzyladenosine derivatives were docked into the allylic sub-pocket of FPPS. nih.gov The results indicated a consistent binding orientation for the designed molecules. nih.gov Notably, the para-substituted benzyl (B1604629) ring of the ligands was found to engage in favorable cation-π interactions with several hydrophobic residues within the binding site, including F98, F99, Y204, and L100. nih.gov These interactions are crucial for the stability of the ligand-enzyme complex. N6-benzyladenosine has also been identified as an adenosine (B11128) receptor agonist and an inhibitor of Toxoplasma gondii adenosine kinase, suggesting its potential to dock effectively into the active sites of various kinases and receptors. medchemexpress.com

Table 1: Summary of Molecular Docking Findings for N6-benzyladenosine Derivatives with FPPS nih.gov
Target EnzymeLigand ClassPredicted Binding SiteKey Interacting ResiduesPrimary Interaction Type
Farnesyl pyrophosphate synthase (FPPS)N6-benzyladenosine derivativesAllylic sub-pocketF98, F99, Y204, L100Cation-π and Hydrophobic

Molecular Dynamics Simulations of Compound-Nucleic Acid Complexes

Molecular dynamics (MD) simulations offer atomistic-level insights into the structural dynamics of biomolecules over time. nih.gov This technique is essential for understanding how modifications like the N6-benzyl group affect the conformation, stability, and flexibility of DNA and RNA duplexes. MD simulations complement experimental data by providing a dynamic picture of molecular interactions that are often averaged out in other techniques. nih.gov

Force-field-based classical MD simulations are a fundamental tool for this purpose, with force fields like AMBER being widely used for nucleic acid simulations. nih.govnih.gov For modified nucleosides, accurate parameters are crucial for the simulation to reproduce experimental results, such as duplex denaturation experiments. nih.gov

While specific MD simulation studies focusing on this compound within a nucleic acid complex are not prominently featured in the reviewed literature, the methodology has been extensively applied to similar modified nucleosides like N6-methyladenosine (m6A). nih.gov Such simulations can reveal:

Alterations in the local DNA or RNA structure, including changes in helical parameters like twist, rise, and slide.

The preferred orientation of the benzyl group within the DNA grooves.

The impact of the modification on the surrounding water and ion environment. nih.gov

These computational studies are vital for forming hypotheses about how the bulky benzyl group might interfere with protein-DNA recognition or alter the thermodynamic stability of the duplex.

NMR Spectroscopy for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the three-dimensional structure and dynamics of molecules in solution. mdpi.com It is particularly valuable for studying modified nucleic acids and their complexes with proteins at atomic resolution. mdpi.comresearchgate.net

Determination of Conformation within DNA Duplexes

When a modified nucleoside is incorporated into a DNA duplex, NMR spectroscopy can precisely determine its structural impact. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) are used to establish through-space and through-bond correlations between protons, respectively. nih.gov

Analysis of NOESY spectra allows for the determination of internuclear distances, which are then used as constraints in molecular dynamics calculations to generate a high-resolution 3D structure. nih.gov Key structural features that can be elucidated include:

Glycosidic Bond Conformation: The orientation of the nucleobase relative to the sugar is determined by the intensity of NOE cross-peaks between the base protons and the sugar protons. A strong cross-peak between the base H8 and the sugar H1' protons, for instance, is indicative of a syn conformation, while its absence suggests an anti conformation. nih.gov

Backbone and Sugar Pucker Conformation: Dihedral angles along the sugar-phosphate backbone and the conformation of the deoxyribose ring (e.g., C2'-endo for B-form DNA) are determined by analyzing coupling constants and NOE patterns. nih.gov

In studies of the related compound O6-benzyl-2'-deoxyguanosine, NMR data suggested that the benzyl group could intercalate and stack between adjacent base pairs, a mechanism that may also be relevant for the N6-benzyl group of deoxyadenosine (B7792050). nih.gov Such studies also revealed that the benzyl ring can undergo rotation on the NMR time scale. nih.gov

Saturation Transfer Difference (STD) NMR for Ligand-Enzyme Binding

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique used to screen for binding and to map the binding epitope of a ligand interacting with a large receptor protein. d-nb.infoichorlifesciences.com The method relies on the transfer of magnetization from the saturated protein to a bound ligand via the Nuclear Overhauser Effect (NOE). glycopedia.eu

The experimental process involves two spectra: an "on-resonance" spectrum where a region containing only protein signals is selectively saturated, and an "off-resonance" spectrum where the saturation frequency is far from any molecular signals. glycopedia.eu Subtracting these two spectra yields a difference spectrum in which only the signals of binding ligands appear. ichorlifesciences.com

The key information derived from an STD NMR experiment includes:

Binding Confirmation: The appearance of ligand signals in the difference spectrum confirms that it binds to the target receptor. ichorlifesciences.com

Epitope Mapping: The relative intensities of the signals in the STD spectrum correspond to the degree of saturation transferred to each proton of the ligand. d-nb.info Protons that are in closest proximity to the protein surface receive the most saturation and thus show the strongest signals. ichorlifesciences.com This allows for the identification of the specific parts of the ligand—the "binding epitope"—that are most intimately involved in the interaction with the enzyme or receptor.

This technique is highly effective for studying weak to medium affinity interactions, which are common in drug discovery and molecular recognition events. d-nb.info

Spectroscopic Analysis of Compound-Induced DNA/RNA Alterations (e.g., UV melting studies)

Ultraviolet (UV) melting studies, also known as thermal denaturation experiments, are a standard method for assessing the thermodynamic stability of DNA and RNA duplexes. nih.gov The technique monitors the absorbance of a nucleic acid solution at 260 nm as the temperature is increased. thermofisher.com Double-stranded DNA (dsDNA) absorbs less UV light than single-stranded DNA (ssDNA) due to base stacking, a phenomenon known as the hyperchromic effect. nih.govkoreascience.kr

As the temperature rises, the dsDNA duplex "melts" or denatures into two single strands, resulting in a sharp increase in UV absorbance. The temperature at which half of the duplexes are denatured is defined as the melting temperature (T_M_). thermofisher.com The T_M_ is a direct measure of the duplex's stability; a higher T_M_ indicates a more stable duplex.

This method is highly sensitive to modifications within the duplex. By comparing the T_M_ of a duplex containing this compound to that of an unmodified control duplex, one can determine whether the modification is stabilizing or destabilizing. Research on the similarly bulky O6-benzyl-2'-deoxyguanosine has shown that such modifications can significantly alter duplex stability. nih.gov For example, the presence of O6-Bn-dG in a Dickerson-Drew dodecamer (DDD) duplex paired with a synthetic perimidinone-derived nucleoside (dPer) resulted in a notable change in the melting temperature compared to the unmodified duplex and a duplex with a G:dPer mismatch. nih.gov

Table 2: Example of UV Melting Temperatures (T_M_) for Modified and Unmodified DNA Duplexes nih.gov
Duplex DescriptionSequence ContextMelting Temperature (T_M_)
Unmodified Dickerson-Drew Dodecamer (DDD)Standard Watson-Crick45°C
Modified DDD with G:dPer Mismatch (DDD-GY)d(CGCGAATTYGC G)₂ where Y=dPer28°C
Modified DDD with O6-Bn-dG:dPer (DDD-XY)d(CGCXAATTYGC G)₂ where X=O6-Bn-dG, Y=dPer33°C

Metabolic Investigations of N6 Benzyl 2 Deoxyadenosine in Biological Systems

In Vivo Metabolic Fate and Product Identification in Preclinical Models

Studies in rat models using radiolabeled N6-benzyladenosine have been instrumental in elucidating its metabolic journey. Following intravenous administration, a significant portion of the compound and its metabolites are recovered in the urine, indicating renal clearance as a primary route of excretion.

A key metabolic transformation of N6-benzyladenosine is the cleavage of the benzyl (B1604629) group from the N6 position of the adenine (B156593) ring, a process known as N-debenzylation. This enzymatic reaction yields adenosine (B11128) as a major metabolite. The detection of benzylamine-related compounds further supports this pathway. While the primary product of this pathway is the removal of the benzyl group to form 2'-deoxyadenosine (B1664071), a minor metabolite, N6-benzyladenine, has also been identified, suggesting that the glycosidic bond can be cleaved prior to or after debenzylation, although to a much lesser extent.

Following N-debenzylation to 2'-deoxyadenosine, the metabolic cascade continues with the cleavage of the ribose sugar, leading to the formation of adenine. Adenine then enters the endogenous purine (B94841) degradation pathway. It is further metabolized to hypoxanthine, then to xanthine (B1682287), and ultimately to uric acid, the final product of purine metabolism in humans and some other mammals. The identification of adenine and uric acid as urinary metabolites confirms the integration of the N6-benzyladenosine backbone into the host's natural metabolic processes.

A study on the metabolic fate of radiolabeled N6-benzyladenosine in rats provided quantitative data on the urinary excretion of the parent compound and its metabolites over a 48-hour period. The findings are summarized in the table below.

Metabolites of [¹⁴C-8]-N6-benzyladenosine Recovered in Rat Urine (48h)
CompoundPercentage of Recovered Radioactivity
N6-Benzyladenosine (Unchanged)20%
Adenine12%
Uric Acid5%
N6-Benzyladenine0.3%

Data is for N6-benzyladenosine, a closely related compound, as specific data for N6-Benzyl-2-deoxyadenosine was not available in the searched literature.

Tissue Distribution and Retention in Animal Models

While detailed tissue distribution data for this compound are not extensively documented in the available literature, studies with the related compound N6-benzyladenosine indicate that it and its phosphate (B84403) derivatives are retained in significant amounts by the animals. nih.gov This suggests that after administration, the compound and its metabolites may distribute to various tissues and are not immediately cleared from the body. The use of radiolabeled compounds and techniques like quantitative whole-body autoradiography are standard methods to determine the specific tissue and organ concentrations of a drug and its metabolites. nih.gov Such studies would be necessary to fully characterize the distribution and retention profile of this compound.

Characterization of Metabolism-Related Enzymes

The specific enzymes responsible for the metabolism of this compound have not been definitively identified in the reviewed literature. However, based on the known metabolic pathways of similar compounds, several enzyme families are likely involved.

The N-debenzylation of this compound is a critical step in its metabolism. This type of reaction, N-dealkylation, is frequently catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and play a central role in the metabolism of a vast array of xenobiotics. nih.govmetabolon.com Specifically, isoforms such as those in the CYP1A and CYP3A subfamilies are known to be involved in the N-dealkylation of various compounds. nih.gov

Following N-debenzylation to 2'-deoxyadenosine, the enzyme adenosine deaminase may play a role. Adenosine deaminase catalyzes the conversion of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govsynnovis.co.uk While some N6-substituted adenosine analogs have been shown to be inhibitors of adenosine deaminase, the activity of this enzyme on this compound itself has not been specifically characterized. nih.gov

The subsequent steps, involving the conversion of the purine base to uric acid, are carried out by well-characterized enzymes of the purine degradation pathway, including purine nucleoside phosphorylase, xanthine oxidase, and guanine (B1146940) deaminase.

Role in Nucleic Acid Adduct Formation and Repair Mechanisms

Formation of DNA Benzyl (B1604629) Adducts in Experimental Systems

The formation of DNA adducts is a critical event in chemical carcinogenesis. While the N7 position of guanine (B1146940) is generally the most nucleophilic site in DNA, significant adduction can also occur at other positions, including the N6 position of adenine (B156593), depending on the nature of the reactive electrophile. For instance, studies on the reaction of diol epoxides of benzo[c]phenanthrene (B127203) and benzo[a]pyrene (B130552) with DNA have shown that adduction can occur at the exocyclic amino groups of both deoxyguanosine and deoxyadenosine (B7792050). nih.gov

The site of adduction within DNA is influenced by factors such as the chemical nature of the carcinogen, the accessibility of different nucleophilic sites within the DNA helix, and the sequence context. While N7-guanine is a common site for alkylation, other sites like O6-guanine, N3-adenine, and the exocyclic amino groups of guanine (N2) and adenine (N6) are also important targets.

Table 1: Relative Adduct Formation at dG vs. dA by Diol Epoxides in vitro

Carcinogen Diol Epoxide % dA Adducts (N6) % dG Adducts (N2) Reference
Benzo[c]phenanthrene DE isomers 40-62% 38-60% nih.gov
Benzo[a]pyrene DEs 23-40% 60-77% nih.gov

The stereochemistry of DNA adducts, referring to the three-dimensional arrangement of the atoms, can profoundly influence their biological effects. Different stereoisomers of an adduct can induce distinct conformational changes in the DNA helix, which in turn affects how they are recognized and processed by cellular machinery, including DNA polymerases and repair enzymes. nih.gov

Studies on adducts derived from benzo[c]phenanthrene have shown that R and S stereoisomers at the site of linkage to deoxyadenosine lead to near mirror-image low-energy conformations. nih.gov These stereochemical differences have been shown to play a governing role in the structure of the modified DNA duplexes and are likely to be critical in their interactions with enzymes involved in DNA replication and repair. nih.gov For N6-Benzyl-2'-deoxyadenosine, the orientation of the benzyl group relative to the deoxyadenosine moiety would be expected to influence its positioning within the DNA grooves and its interaction with cellular proteins.

Polymerase Bypass Studies of Adducts

Bulky DNA adducts can act as blocks to replicative DNA polymerases. To overcome these blocks, cells utilize specialized translesion synthesis (TLS) polymerases, which belong to the Y-family of DNA polymerases. reactome.org These polymerases have more open and flexible active sites, allowing them to accommodate bulky lesions, though often with reduced fidelity. reactome.org

Studies on bulky N6-deoxyadenosine adducts derived from metabolites of 1,3-butadiene (B125203) have shown that human polymerases η (eta) and κ (kappa) are capable of bypassing these lesions, whereas the replicative polymerase β (beta) is completely blocked. nih.gov The bypass of these adducts by TLS polymerases can be both error-free and error-prone, leading to base substitutions and deletions. nih.gov For instance, the bypass of (R,R)-N6,N6-DHB-dA, a bulky exocyclic adduct at the N6 of adenine, by human polymerases η and κ resulted in the insertion of incorrect bases (A, G, or C) with similar frequency to the correct base (T). nih.gov Given the bulky nature of the benzyl group, it is anticipated that N6-Benzyl-2'-deoxyadenosine would also stall replicative polymerases and require TLS polymerases for its bypass, with a potential for introducing mutations.

Table 2: Nucleotide Insertion Opposite Bulky N6-dA Adducts by Human TLS Polymerases

N6-dA Adduct Polymerase Relative Frequency of Insertion Reference
(R,R)-N6,N6-DHB-dA hPol η T ≈ A ≈ G ≈ C nih.gov
(R,R)-N6,N6-DHB-dA hPol κ T ≈ A ≈ G ≈ C nih.gov
(S)-N6-HB-dA I hPol η T >> A, G, C nih.gov
(S)-N6-HB-dA I hPol κ T >> A, G, C nih.gov

DNA Repair Enzyme Recognition and Activity on Adducts (e.g., O6-alkylguanine-DNA alkyltransferase)

Cells possess multiple DNA repair pathways to remove a wide variety of DNA lesions. The primary pathways for dealing with bulky adducts are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

The BER pathway is initiated by DNA glycosylases that recognize and excise specific damaged bases. nih.gov Studies on N6-deoxyadenosine adducts derived from 1,3-butadiene have shown that these lesions are recognized and cleaved by a BER mechanism in human cell extracts. nih.gov However, the specific DNA glycosylase responsible for the removal of these bulky N6-adenine adducts in human cells has not yet been definitively identified. nih.gov

The NER pathway is a more versatile system that removes a broad range of helix-distorting lesions. nih.gov The recognition of the lesion by the NER machinery is a critical step, which is influenced by the degree of helical distortion and the thermodynamic stability of the damaged DNA.

There is no evidence to suggest that O6-alkylguanine-DNA alkyltransferase (AGT), a protein that specifically repairs O6-alkylguanine adducts by transferring the alkyl group to one of its own cysteine residues, has any activity on N6-alkyladenine adducts. The substrate specificity of AGT is highly restricted to O6-alkylguanine and, to a lesser extent, O4-alkylthymine.

Implications for DNA Replication and Transcription Fidelity in Research Models

The presence of a bulky adduct like N6-Benzyl-2'-deoxyadenosine in a DNA template can have significant consequences for the fidelity of DNA replication and transcription. During replication, if the adduct is not repaired, the recruitment of error-prone TLS polymerases for its bypass can lead to the incorporation of incorrect nucleotides, resulting in mutations. The specific type of mutation will depend on the nature of the adduct and the TLS polymerase involved. For example, the bypass of some bulky N6-adenine adducts has been shown to induce A→G, A→T, and A→C mutations. nih.gov

Similarly, DNA adducts can also interfere with transcription by stalling RNA polymerase. The transcriptional machinery may bypass the lesion, potentially leading to transcriptional mutagenesis, where incorrect nucleotides are incorporated into the mRNA transcript. This can result in the production of mutant proteins. The bulky and helix-distorting nature of an N6-Benzyl-2'-deoxyadenosine adduct would likely pose a significant challenge to both DNA and RNA polymerases, thereby impacting the fidelity of both replication and transcription in research models.

Emerging Avenues and Future Research Directions

Exploration of Novel Synthetic Routes for Improved Yields and Specificity

More contemporary research is focused on developing more efficient and specific synthetic pathways. Chemoenzymatic methods, for instance, offer a promising alternative. These approaches utilize enzymes to catalyze specific steps in the synthesis, which can lead to higher regioselectivity and stereoselectivity, often under milder reaction conditions. For example, the use of immobilized β-glucosidase has been successful in the synthesis of related glycosides, suggesting the potential for enzymatic approaches in the synthesis of N6-Benzyl-2-deoxyadenosine. nih.govresearchgate.net

Furthermore, advancements in protecting group chemistry and the use of novel coupling reagents are being explored to enhance the efficiency of the synthesis. The goal is to develop scalable and cost-effective synthetic routes that provide high yields of the desired this compound isomer, which is crucial for its further investigation and potential therapeutic applications.

Deeper Elucidation of Molecular Mechanisms in Untapped Biological Systems

While the anticancer and antiviral properties of this compound and its analogues have been a primary focus of research, emerging studies are beginning to investigate its molecular mechanisms in less explored, or "untapped," biological systems. The interaction of N6-substituted adenosines with adenosine (B11128) receptors (A1, A2A, A2B, and A3) is a key area of this exploration. nih.gov These receptors are G-protein coupled receptors that play crucial roles in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.

Preclinical models of neuroinflammatory diseases are being utilized to understand how this compound might modulate neuroinflammation. nih.govace-therapeutics.com The activation or inhibition of specific adenosine receptor subtypes in the central nervous system could have significant implications for the treatment of neurodegenerative disorders.

Similarly, the role of this compound in metabolic diseases is an area of growing interest. Animal models of metabolic syndrome are being employed to investigate the effects of N6-substituted adenosine analogues on insulin (B600854) signaling, glucose metabolism, and lipid profiles. nih.govbiocytogen.comcyagen.comnih.govsyncrosome.com Understanding the molecular targets of this compound in these pathways could open up new therapeutic avenues for conditions such as type 2 diabetes and non-alcoholic fatty liver disease.

Development of Advanced Biophysical and Computational Models

To gain a more profound understanding of the structure-activity relationships and molecular interactions of this compound, researchers are increasingly turning to advanced biophysical and computational techniques.

Biophysical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques are being used to elucidate the three-dimensional structure and conformational dynamics of this compound and its analogues in solution. rsc.orgresearchgate.netresearchgate.net These studies provide valuable insights into the preferred conformations of the ribose sugar and the orientation of the benzyl (B1604629) group, which are critical for receptor binding and biological activity.

Computational Modeling:

Molecular Docking: This computational technique is used to predict the binding orientation of this compound within the active site of its biological targets, such as adenosine receptors or kinases. These models help in understanding the key molecular interactions that govern binding affinity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between this compound and its target proteins over time. These simulations can reveal important information about the conformational changes that occur upon binding and the stability of the ligand-receptor complex. mdpi.com

Quantum Mechanical (QM) Modeling: QM methods are employed to study the electronic properties of this compound and to model the chemical reactions that may be involved in its mechanism of action. nih.gov This level of theory can provide a more accurate description of bond-making and bond-breaking processes.

These advanced modeling techniques, when combined with experimental data, provide a powerful platform for the rational design of new and more potent analogues of this compound.

Design of Highly Selective Analogues for Specific Biological Targets

A major focus of current research is the design of analogues of this compound with high selectivity for specific biological targets. This is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Targeting Adenosine Receptor Subtypes:

Structure-activity relationship (SAR) studies have been instrumental in identifying the structural modifications that influence the selectivity of N6-substituted adenosines for the different adenosine receptor subtypes. nih.gov For example, modifications to the benzyl ring, such as the introduction of substituents, can significantly alter the binding affinity and efficacy at A1, A2A, A2B, and A3 receptors. nih.govdocumentsdelivered.com The stereochemistry of substituents on the N6-benzyl group has also been shown to be a critical determinant of selectivity. nih.gov

Targeting Other Proteins:

Beyond adenosine receptors, researchers are exploring the potential of this compound analogues to selectively inhibit other proteins, such as kinases. mdpi.com Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. By systematically modifying the structure of this compound, it may be possible to develop potent and selective kinase inhibitors.

The following table summarizes some of the key structural modifications and their impact on selectivity:

ModificationTargetEffect on SelectivityReference
Chloro-substituent on benzyl ringAdenosine A3 ReceptorPosition-dependent decrease in efficacy nih.gov
(1S,2R)-2-Phenyl-1-cyclopropyl at N6Human Adenosine A3 Receptor1100-fold higher potency than at rat A3AR nih.gov
2-chloro-N6-(R-phenylisopropyl)Adenosine A1/A3 ReceptorsDual agonist activity nih.gov
N6-methyl on 2'-deoxyadenosine (B1664071) 3',5'-bisphosphateP2Y1 ReceptorIncreased antagonist potency and selectivity nih.govnews-medical.net

Investigating Biological Pathways Beyond Current Scope in Preclinical Contexts

Preclinical studies are expanding the investigation of this compound into novel biological pathways that are beyond the traditional focus on cancer and viral infections.

Immunomodulation in Cancer:

There is growing interest in the immunomodulatory properties of adenosine receptor agonists and antagonists in the tumor microenvironment. Preclinical cancer models are being used to explore how this compound and its analogues might influence the activity of immune cells, such as T cells and natural killer cells, to enhance anti-tumor immunity. nih.gov

Metabolic Reprogramming:

The role of this compound in modulating cellular metabolism is another exciting area of research. Preclinical studies are investigating its effects on metabolic pathways in various disease models, including those for metabolic disorders. nih.govsyncrosome.com Understanding how this compound influences metabolic reprogramming could lead to new therapeutic strategies for a range of diseases.

The continued exploration of these emerging avenues will undoubtedly provide a more comprehensive understanding of the therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a variety of human diseases.

Q & A

Q. What are the optimal synthetic routes for preparing N6-Benzyl-2-deoxyadenosine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzylation of 2-deoxyadenosine derivatives under anhydrous conditions (e.g., CH₂Cl₂ or pyridine) with benzyl halides or benzyloxycarbonyl reagents is common. Key parameters include:

  • Temperature control : Reactions often proceed at 0–25°C under inert gas (argon) to prevent side reactions .
  • Protecting groups : Use of levulinyl or 4-methoxytrityl groups on the sugar moiety improves regioselectivity .
  • Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or methanol/chloroform is critical for isolating high-purity products (>95%) .

Q. How can researchers validate the structural integrity of synthesized this compound derivatives?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ³¹P NMR (for phosphoramidate derivatives) confirm regiochemistry and stereochemistry. For example, characteristic benzyl proton signals appear at δ 7.2–7.4 ppm .
  • Mass spectrometry (HRMS) : High-resolution MS verifies molecular weights and detects impurities .
  • Elemental analysis : Matches experimental and theoretical C/H/N ratios to confirm purity .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Benzyl derivatives may cause sensitization .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders or vapors during synthesis .
  • Waste disposal : Follow institutional guidelines for halogenated or aromatic waste to comply with EPA regulations (e.g., 40 CFR 720.36) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl vs. substituted benzyl groups) impact the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of substituents and biological assays. For example:

  • Substituent effects : Derivatives with electron-withdrawing groups (e.g., 4-fluoro or 2-chlorobenzyl) show enhanced cytotoxicity in cancer cell lines (e.g., MCF7, HOS) compared to electron-donating groups (e.g., methoxy) .
  • Assay design : Use in vitro cytotoxicity assays (MTT or resazurin-based) and compare IC₅₀ values. Pair with computational docking studies to correlate activity with binding affinity to target enzymes (e.g., kinases) .

Q. How can researchers resolve contradictory data in stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Controlled stability tests : Perform accelerated degradation studies at pH 2–10 and 25–60°C. Monitor decomposition via HPLC or LC-MS to identify degradation products (e.g., de-benzylated adenosine) .
  • Statistical analysis : Use ANOVA or regression models to assess significance of environmental factors. For example, acidic conditions (pH < 4) may hydrolyze the benzyl group, while neutral/basic conditions favor oxidation .

Q. What advanced computational methods are suitable for modeling the interaction of this compound with nucleic acid targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to DNA/RNA using AMBER or GROMACS. Parameterize force fields (e.g., GAFF) for the benzyl moiety .
  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic environments .

Methodological Challenges & Troubleshooting

Q. How can researchers optimize phosphoramidate coupling reactions involving this compound for oligonucleotide synthesis?

Methodological Answer:

  • Activation reagents : Use 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in CH₂Cl₂ with DIEA as a base. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
  • Troubleshooting low yields : Ensure rigorous anhydrous conditions (e.g., molecular sieves) and exclude moisture. Replace aged phosphoramidite reagents if coupling efficiency drops below 90% .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction endpoints .
  • Quality control (QC) : Establish strict specifications for intermediates (e.g., ≥98% purity via HPLC) and validate with orthogonal methods (NMR, MS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.